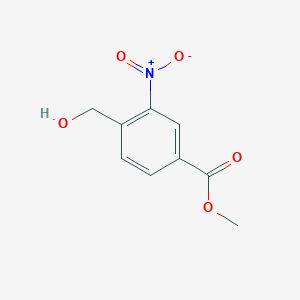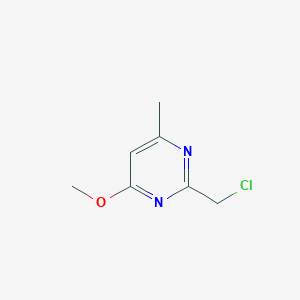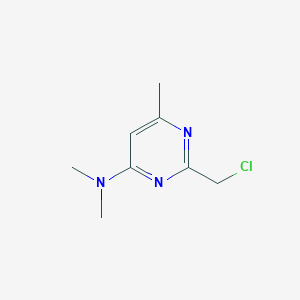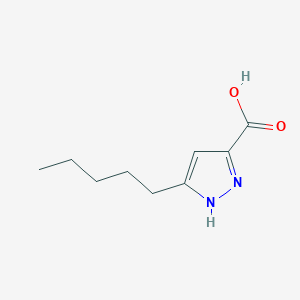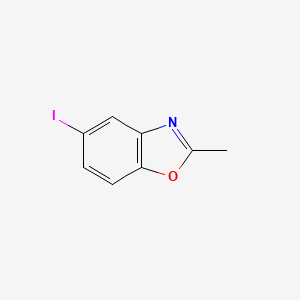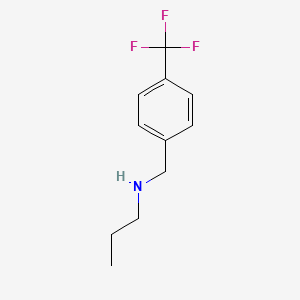
Benzenemethanamine, N-propyl-4-(trifluoromethyl)-
Descripción general
Descripción
Benzenemethanamine, N-propyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-propyl-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-propyl-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Characterization of Complexes : Benzenemethanamine derivatives are utilized in synthesizing complexes like europium(Ⅲ) complexes. These complexes show altered emission spectra upon protonation, highlighting their potential in chemical sensing applications (Cao Qian-yong, 2011).
Abiotic Degradation Studies : Research on herbicides such as trifluralin, a derivative of benzenemethanamine, has been conducted to understand their abiotic transformations in reducing environments. This has implications for environmental fate studies of such compounds (Theodore P Klupinski & Y. Chin, 2003).
Spectroelectrochemical Properties : Benzenemethanamine derivatives are studied for their spectroelectrochemical properties, particularly in phthalocyanines. These studies are significant for advancing electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
Polymer Synthesis and Properties : These compounds are used in the synthesis of various polymers, such as polyimides, which are evaluated for properties like solubility, thermal stability, and gas permeability, indicating their potential in material science applications (Zhiming Qiu et al., 2006).
Environmental Analysis and Biotransformation
Soil Analysis for Herbicides : Studies on trifluralin, a benzenemethanamine derivative, involve developing analytical methods for its detection in different soil types, aiding in understanding its environmental impact (U. Garimella et al., 2000).
Biotransformation in Humans and Rats : Research on benzenemethanamine analogues like RWJ-68025 explores their biotransformation in human and rat liver, providing insights into their metabolic pathways, which is crucial for drug development and toxicology (W. Wu et al., 2003).
Advanced Material Applications
Development of Optical Materials : Benzenemethanamine derivatives are used in the synthesis of novel polyimides, which have applications in creating optically transparent and light materials for advanced technologies (Linshuang Li et al., 2018).
Catalysis in Organic Synthesis : These compounds play a role in catalytic processes, such as the trifluoromethylation of arenes, which is significant in organic synthesis and pharmaceutical manufacturing (E. Mejía & A. Togni, 2012).
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYGHMYVJIQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920414 | |
| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-13-9 | |
| Record name | Benzenemethanamine, N-propyl-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


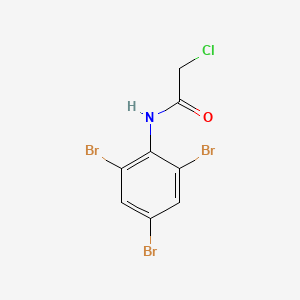
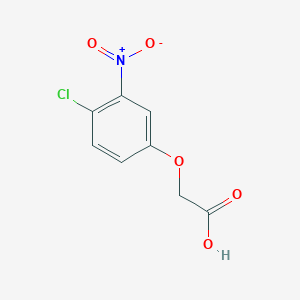
![3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3058525.png)

![Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-](/img/structure/B3058527.png)

![Benzo[b]thiophene-2-ol](/img/structure/B3058529.png)

